3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
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Overview
Description
3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H14F2O2. It is a white solid that is primarily used in research and industrial applications. The compound is known for its unique chemical structure, which includes two fluorine atoms, two methyl groups, and a methoxy group attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,5-dimethyl-4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-difluoro-3’,5’-dimethyl-4’-formylbenzophenone.
Reduction: Formation of 3,4-difluoro-3’,5’-dimethyl-4’-hydroxybenzophenone.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: Similar structure but with different fluorine substitution pattern.
3,4-Difluoro-4’-methoxybenzophenone: Lacks the methyl groups present in 3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone.
3,4-Difluoro-3’,5’-dimethylbenzophenone: Lacks the methoxy group.
Uniqueness
3,4-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-9-6-12(7-10(2)16(9)20-3)15(19)11-4-5-13(17)14(18)8-11/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEYQUCAZAUNNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374253 |
Source
|
Record name | 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-08-0 |
Source
|
Record name | 3,4-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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